Home > Products > Screening Compounds P145698 > N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide - 1021207-90-8

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide

Catalog Number: EVT-3533213
CAS Number: 1021207-90-8
Molecular Formula: C19H16F2N2O2
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of indole derivatives. This compound exhibits potential pharmacological properties, particularly as an inhibitor for various biological targets, including kinases. The presence of both cyclopropanecarbonyl and difluorobenzamide moieties in its structure suggests a unique profile that could be exploited in drug development.

Source

The compound is synthesized through various chemical methodologies, often involving multi-step reactions that incorporate cyclopropanecarbonyl and difluorobenzamide functionalities. It is documented in several patents and scientific literature, indicating its relevance in medicinal chemistry and potential therapeutic applications .

Classification

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide can be classified as:

  • Chemical Class: Indole derivatives
  • Functional Groups: Amide, fluorinated aromatic compounds
  • Biological Activity: Potential kinase inhibitors
Synthesis Analysis

Methods

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide typically involves several key steps:

  1. Formation of Indoline Core: The initial step may involve the synthesis of the indoline structure, which can be achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of Cyclopropanecarbonyl Group: This can be accomplished via acylation methods that utilize cyclopropanecarboxylic acid derivatives.
  3. Fluorination: The introduction of the difluoro group can be performed using fluorinating agents or through electrophilic aromatic substitution reactions.
  4. Final Amide Formation: The final step involves coupling the indoline derivative with a difluorobenzoyl chloride to form the desired amide bond.

Technical Details

The synthesis often requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time. Catalysts such as rhodium or palladium complexes may be employed to facilitate specific transformations .

Molecular Structure Analysis

Structure

The molecular structure of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide features:

  • An indoline ring system
  • A cyclopropanecarbonyl substituent at the 1-position
  • A difluorobenzamide moiety at the 3,4 positions

Data

The compound's molecular formula is C16H14F2N2OC_{16}H_{14}F_2N_2O, with a molecular weight of approximately 302.29 g/mol. The structural representation indicates significant steric and electronic interactions due to the presence of fluorine atoms and the cyclic carbon moiety.

Chemical Reactions Analysis

Reactions

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic attack under basic conditions.
  2. Hydrolysis: In aqueous environments, it may hydrolyze to yield the corresponding acid and amine.
  3. Reduction Reactions: Reduction of the carbonyl group may be possible under specific conditions.

Technical Details

Reactions involving this compound often require controlled environments to prevent decomposition or side reactions due to the presence of sensitive functional groups.

Mechanism of Action

Process

The mechanism of action for N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide as a kinase inhibitor involves:

  1. Binding Affinity: The compound likely binds to the ATP-binding site of kinases due to its structural similarity to ATP.
  2. Inhibition of Phosphorylation: By occupying this site, it prevents substrate phosphorylation, thereby inhibiting downstream signaling pathways.

Data

Studies indicate that compounds with similar structures exhibit significant inhibitory activity against specific kinases, suggesting potential efficacy in therapeutic applications targeting cancer or inflammatory diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: May exhibit variable solubility in polar and non-polar solvents depending on substituents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl groups.
Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new kinase inhibitors for cancer therapy.
  • Chemical Biology: Utilized in studies exploring kinase signaling pathways and their implications in disease states.

This compound exemplifies the intricate relationship between molecular structure and biological activity, highlighting its importance in ongoing research within medicinal chemistry.

Properties

CAS Number

1021207-90-8

Product Name

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3,4-difluorobenzamide

Molecular Formula

C19H16F2N2O2

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C19H16F2N2O2/c20-15-6-4-13(9-16(15)21)18(24)22-14-5-3-11-7-8-23(17(11)10-14)19(25)12-1-2-12/h3-6,9-10,12H,1-2,7-8H2,(H,22,24)

InChI Key

SQQWCVZFAJYFOD-UHFFFAOYSA-N

SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.